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Compound of Interest

Compound Name: AVE 0991 sodium salt

Cat. No.: B10800321 Get Quote

Technical Support Center: AVE 0991 Sodium Salt
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals working with AVE 0991
sodium salt. The information addresses potential off-target effects and other common issues

encountered during experimentation.

Frequently Asked Questions (FAQs)
Q1: Is AVE 0991 sodium salt exclusively selective for the Mas receptor?

AVE 0991 is primarily characterized as a selective agonist for the Mas receptor, the receptor for

Angiotensin-(1-7).[1][2][3] However, experimental evidence suggests that its functional effects

in some contexts can be influenced by other receptors, even though direct binding to these

receptors may be negligible.

Q2: Does AVE 0991 bind to Angiotensin II type 1 (AT1) or type 2 (AT2) receptors?

Direct radioligand binding studies have shown that AVE 0991 has negligible affinity for both AT1

and AT2 receptors, with reported IC50 values greater than 1000 nM.[4][5][6][7] One study noted

only approximately 12% inhibition of specific Ang II binding at a high concentration of 10 µM.[8]

Q3: If AVE 0991 doesn't bind to AT1 or AT2 receptors, why do antagonists for these receptors

sometimes block its effects?
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This is a critical point of consideration when working with AVE 0991. While direct binding is

minimal, the functional effects of AVE 0991 can be attenuated or blocked by AT1 and AT2

receptor antagonists in certain experimental models.[1][5][8][9] For instance, the antidiuretic

effect of AVE 0991 in mice was partially blocked by AT1 antagonists (~60%) and completely

blocked by AT2 antagonists.[5][8][9] Similarly, AVE 0991-induced nitric oxide (NO) production in

endothelial cells was inhibited by both AT1 and AT2 antagonists.[1][2]

This phenomenon is likely due to:

Receptor Heterodimerization: The Mas receptor can form heterodimers with AT1 and/or AT2

receptors.[6][8] This physical interaction can lead to functional crosstalk, where the

conformational state of one receptor influences the signaling of the other.

Functional Antagonism and Crosstalk: The signaling pathways activated by the Mas receptor

can intersect with those regulated by AT1 and AT2 receptors.[1][4][5][8] Therefore, blockade

of AT1 or AT2 receptors may indirectly modulate the downstream signaling cascade initiated

by AVE 0991 at the Mas receptor.

Q4: What is the nature of the interaction between AVE 0991 and the bradykinin B2 receptor?

AVE 0991 has been shown to potentiate the hypotensive effects of bradykinin.[10][11][12] This

interaction is not due to direct binding to the B2 receptor but is mediated through the Mas

receptor and is dependent on nitric oxide (NO) production.[10][11] A synergistic effect on NO

release is observed when AVE 0991 and bradykinin are co-administered.[10][11] Blockade of

the Mas receptor abolishes this potentiation.[10][11]
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Observed Issue Potential Cause Troubleshooting Steps

Variability in experimental

results or unexpected

outcomes.

Potential off-target effects

through functional interactions

with AT1/AT2 receptors.

1. Include appropriate controls

with AT1 receptor antagonists

(e.g., Losartan, EXP 3174) and

AT2 receptor antagonists (e.g.,

PD 123,177) to assess their

impact on the observed effects

of AVE 0991. 2. Use cell lines

with and without expression of

AT1 and AT2 receptors to

dissect the contribution of each

receptor. 3. Consider using

Mas receptor knockout models

to confirm the on-target effects

of AVE 0991.

Inconsistent nitric oxide (NO)

production in response to AVE

0991.

Involvement of multiple

signaling pathways (Mas, AT1,

AT2, B2).

1. Co-administer with the Mas

receptor antagonist A-779 to

confirm the Mas-dependency

of NO production. 2. Use

antagonists for AT1, AT2, and

bradykinin B2 receptors to

delineate the contribution of

each pathway to the overall

NO response. 3. Ensure

consistent experimental

conditions, as the interplay

between these pathways can

be cell-type and context-

specific.

Discrepancy between in vitro

and in vivo results.

Complex physiological

interactions in vivo.

1. Be aware that systemic

administration of AVE 0991

may lead to different outcomes

than those observed in

isolated cell cultures due to the

interplay between different

receptor systems and cell
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types in a whole organism.[4]

2. Carefully consider the dose

and route of administration in

animal models.

Quantitative Data Summary
Table 1: Binding Affinity of AVE 0991 for Angiotensin Receptors

Ligand Receptor Cell Line Radioligand IC50 (nM)
Reference(s
)

AVE 0991 Mas

Bovine Aortic

Endothelial

Cells

[¹²⁵I]-Ang-(1-

7)
21 ± 35

[1][2][13][14]

[15]

Mas

Mas-

transfected

COS cells

[¹²⁵I]-Ang-(1-

7)
47.5 [5]

AT1

AT1R-

transfected

HEK-293

cells

[¹²⁵I]-

[Sar¹,Ile⁸]Ang

II

> 1000 [4][5][6][7]

AT2

AT2R-

transfected

HEK-293

cells

[¹²⁵I]-

[Sar¹,Ile⁸]Ang

II

> 1000 [4][5][6][7]

Table 2: Functional Inhibition of AVE 0991-Induced Effects by Various Antagonists

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.researchgate.net/publication/8386250_Nonpeptide_AVE_0991_Is_an_Angiotensin-1-7_Receptor_Mas_Agonist_in_the_Mouse_Kidney
https://www.ahajournals.org/doi/10.1161/01.hyp.0000141438.64887.42
https://pubmed.ncbi.nlm.nih.gov/12468568/
https://bio-protocol.org/exchange/minidetail?id=1790010&type=30
https://pmc.ncbi.nlm.nih.gov/articles/PMC7112668/
https://www.medchemexpress.com/AVE-0991.html
https://pubmed.ncbi.nlm.nih.gov/15326087/
https://www.researchgate.net/publication/8386250_Nonpeptide_AVE_0991_Is_an_Angiotensin-1-7_Receptor_Mas_Agonist_in_the_Mouse_Kidney
https://pubmed.ncbi.nlm.nih.gov/15326087/
https://www.ahajournals.org/doi/10.1161/01.hyp.0000175813.04375.8a
https://www.researchgate.net/figure/D-FACS-analysis-of-DAF-FM-treated-endothelial-cells-A-typical-dot-plot-of-a-cell_fig1_51105827
https://www.researchgate.net/publication/8386250_Nonpeptide_AVE_0991_Is_an_Angiotensin-1-7_Receptor_Mas_Agonist_in_the_Mouse_Kidney
https://pubmed.ncbi.nlm.nih.gov/15326087/
https://www.ahajournals.org/doi/10.1161/01.hyp.0000175813.04375.8a
https://www.researchgate.net/figure/D-FACS-analysis-of-DAF-FM-treated-endothelial-cells-A-typical-dot-plot-of-a-cell_fig1_51105827
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10800321?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Effect of AVE
0991

Antagonist
Experimental
Model

% Inhibition Reference(s)

NO and O₂⁻

Production

[D-Ala⁷]-Ang-(1-

7) (Mas

antagonist)

Bovine Aortic

Endothelial Cells
~50% [1][2]

NO and O₂⁻

Production

EXP 3174 (AT1

antagonist)

Bovine Aortic

Endothelial Cells
~50% [1][2]

NO Production
PD 123,177 (AT2

antagonist)

Bovine Aortic

Endothelial Cells
~90% [1][2]

NO and O₂⁻

Production

Bradykinin B2

receptor

blockade

Bovine Aortic

Endothelial Cells
~80% [1][2]

Antidiuretic

Effect

AT1 antagonists

(Losartan,

Valsartan)

Water-loaded

mice
~60% [1][5][8][9]

Antidiuretic

Effect

AT2 antagonists

(PD123319,

PD123177)

Water-loaded

mice
100% [1][5][8][9]

Experimental Protocols
1. Radioligand Binding Assay for AT1 and AT2 Receptors (Competitive Binding)

Objective: To determine the binding affinity of AVE 0991 for AT1 and AT2 receptors.

Materials:

HEK-293 cells stably transfected with either human AT1R or AT2R.

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).

Radioligand: [¹²⁵I]-[Sar¹,Ile⁸]AngII.

Non-specific binding control: Unlabeled Angiotensin II (1 µM).
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AVE 0991 sodium salt at various concentrations.

96-well plates.

Cell harvester and glass fiber filters (e.g., GF/C, pre-soaked in 0.3% PEI).

Scintillation counter.

Procedure:

Prepare cell membranes from the transfected HEK-293 cells by homogenization and

centrifugation.

In a 96-well plate, add cell membranes (e.g., 10-20 µg protein/well), a fixed concentration

of [¹²⁵I]-[Sar¹,Ile⁸]AngII (e.g., 50 pM), and varying concentrations of AVE 0991.

For total binding, omit AVE 0991. For non-specific binding, add 1 µM unlabeled

Angiotensin II.

Incubate the plate with gentle agitation (e.g., 60 minutes at 37°C for AT1R, 180 minutes at

37°C for AT2R).

Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell

harvester.

Wash the filters multiple times with ice-cold wash buffer.

Measure the radioactivity retained on the filters using a scintillation counter.

Calculate specific binding by subtracting non-specific binding from total binding.

Determine the IC50 value by non-linear regression analysis of the competition curve.

2. Measurement of Nitric Oxide (NO) Production in Endothelial Cells

Objective: To measure the release of NO from endothelial cells in response to AVE 0991.

Materials:
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Primary endothelial cells (e.g., bovine aortic endothelial cells - BAECs).

Cell culture medium.

DAF-FM diacetate (4-amino-5-methylamino-2',7'-difluorofluorescein diacetate).

AVE 0991 sodium salt.

Antagonists (optional, for troubleshooting): A-779, Losartan, PD 123,177.

Fluorescence microscope or plate reader.

Procedure:

Seed endothelial cells in a suitable format (e.g., 96-well plate or coverslips).

Load the cells with DAF-FM diacetate (e.g., 5 µM in serum-free medium) for 30-60

minutes at 37°C.

Wash the cells with buffer (e.g., PBS) to remove excess probe.

Allow for de-esterification of the dye by incubating in fresh medium for an additional 15-30

minutes.

Treat the cells with AVE 0991 at the desired concentration. If using antagonists, pre-

incubate with the antagonist before adding AVE 0991.

Measure the fluorescence intensity at appropriate time points using a fluorescence

microscope (excitation ~495 nm, emission ~515 nm) or a fluorescence plate reader.

An increase in fluorescence intensity corresponds to an increase in NO production.

Visualizations
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Potential Off-Target Interactions of AVE 0991
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Troubleshooting Workflow for Unexpected AVE 0991 Effects
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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